2-(Difluoromethoxy)-1,4-dimethyl-benzene
Overview
Description
2-(Difluoromethoxy)-1,4-dimethyl-benzene is an organic compound characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring
Preparation Methods
The synthesis of 2-(Difluoromethoxy)-1,4-dimethyl-benzene typically involves difluoromethylation reactions. One common method is the reaction of 1,4-dimethylbenzene with difluoromethyl ether in the presence of a catalyst. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve large-scale difluoromethylation processes using specialized equipment to ensure high yield and purity .
Chemical Reactions Analysis
2-(Difluoromethoxy)-1,4-dimethyl-benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into simpler hydrocarbons or alcohols.
Scientific Research Applications
2-(Difluoromethoxy)-1,4-dimethyl-benzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-1,4-dimethyl-benzene involves its interaction with various molecular targets. The difluoromethoxy group can enhance the compound’s ability to form hydrogen bonds, thereby affecting its binding affinity to enzymes and receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
2-(Difluoromethoxy)-1,4-dimethyl-benzene can be compared with other fluorinated compounds such as trifluoromethylbenzene and difluoromethylbenzene. While all these compounds share the presence of fluorine atoms, this compound is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. Similar compounds include:
Trifluoromethylbenzene: Known for its use in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
2-(difluoromethoxy)-1,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6-3-4-7(2)8(5-6)12-9(10)11/h3-5,9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBOURALDIUHOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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